Phentyrin

Beschreibung

Phentyrin, also known as phenytoin (IUPAC name: 5,5-diphenylimidazolidine-2,4-dione), is a hydantoin-derived anticonvulsant widely used in the management of epilepsy and cardiac arrhythmias . Its molecular formula is $ \text{C}{15}\text{H}{12}\text{N}2\text{O}2 $, with a molecular weight of 252.27 g/mol. Structurally, it features a hydantoin ring substituted with two phenyl groups, which contribute to its lipophilicity and blood-brain barrier penetration .

Pharmacological Profile: this compound’s mechanism of action involves voltage-dependent blockade of sodium channels, stabilizing neuronal membranes and reducing abnormal electrical activity in the brain. Clinically, it is administered intravenously or orally, though bioavailability varies significantly between routes. For instance, intravenous administration achieves rapid therapeutic effects at doses approximately tenfold lower than oral doses due to first-pass metabolism limitations .

Toxicological Properties: Acute toxicity studies in animal models reveal dose-dependent adverse effects. High intravenous doses (e.g., >50 mg/kg in rodents) cause appetite loss, vomiting, diarrhea, and ECG abnormalities (e.g., bradycardia, reduced T-wave voltage). Chronic exposure leads to atrophy in lymphatic tissues, gastrointestinal mucosa, and endocrine organs (thyroid, adrenals). Notably, this compound selectively impacts spleen cells without significant bone marrow toxicity at tolerated doses .

Eigenschaften

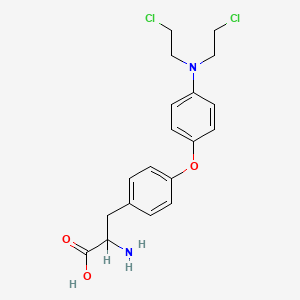

CAS-Nummer |

857-95-4 |

|---|---|

Molekularformel |

C19H22Cl2N2O3 |

Molekulargewicht |

397.3 g/mol |

IUPAC-Name |

2-amino-3-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]propanoic acid |

InChI |

InChI=1S/C19H22Cl2N2O3/c20-9-11-23(12-10-21)15-3-7-17(8-4-15)26-16-5-1-14(2-6-16)13-18(22)19(24)25/h1-8,18H,9-13,22H2,(H,24,25) |

InChI-Schlüssel |

IDJLCKJFVNGXOP-SFHVURJKSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)N(CCCl)CCCl |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)N(CCCl)CCCl |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)N(CCCl)CCCl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Fentirin O-4-di(2-(chloroethyl)aminophenyl)-D,L-tyrosine phentyrin phentyrin dihydrochloride |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

While the provided evidence lacks direct data on structurally or functionally analogous compounds, this section outlines a framework for comparative analysis based on Phentyrin’s known properties and standard pharmacological evaluation criteria.

Structural and Functional Analogues

This compound belongs to the hydantoin class of anticonvulsants. Key analogues include:

Mephenytoin : A methylated derivative with similar sodium channel modulation but higher hepatotoxicity risk.

Ethotoin : A less potent hydantoin with reduced CNS penetration.

Fosphenytoin : A water-soluble prodrug of phenytoin for intramuscular use, offering improved pharmacokinetics.

Toxicity and Pharmacokinetic Profiles

The table below synthesizes this compound’s toxicity data from , highlighting parameters that would typically be compared with analogues if available:

Key Differentiators

- For example, fosphenytoin’s prodrug design mitigates this issue .

- Endocrine Impact : Unlike many anticonvulsants, this compound uniquely induces thyroid and adrenal atrophy, necessitating monitoring in long-term therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.